3-Bromo-4-cyanobenzene-1-sulfonamide
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Overview
Description
3-Bromo-4-cyanobenzene-1-sulfonamide is a derivative of 4-Cyanobenzene-1-sulfonamide, which is a carbonic anhydrase inhibitor .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-cyanobenzenesulfonamide. The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-3-6 (13 (10,11)12)2-1-5 (7)4-9/h1-3H, (H2,10,11,12) and the InChI key is FIVRFSHMNHNXJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Array-based Studies in Oncology
Sulfonamide-focused libraries, including derivatives similar to 3-Bromo-4-cyanobenzene-1-sulfonamide, have shown significant potential in oncology research. Specifically, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antitumor properties. These compounds disrupt tubulin polymerization and modify the cell cycle in cancer cell lines, indicating a promising avenue for the development of new cancer treatments (Owa et al., 2002).
Chromatographic Analysis
Derivatives of 3-Bromo-4-cyanobenzene-1-sulfonamide have been studied for their chromatographic properties, particularly in gas-liquid chromatography. N-dimethylaminomethylene derivatives, formed by reacting primary sulfonamides with dimethylformamide dialkylacetals, exhibit excellent chromatographic characteristics. This derivatization approach enhances the detection capabilities for sulfonamides in biological studies, as demonstrated by the gas-liquid chromatographic determination of related compounds in ovine blood (Vandenheuvel & Gruber, 1975).
Synthesis and Characterization of Metal Complexes
Research into sulfonamide-derived ligands and their transition metal complexes, including those related to 3-Bromo-4-cyanobenzene-1-sulfonamide, has been extensive. Such compounds have been synthesized, characterized, and evaluated for their antibacterial, antifungal, and cytotoxic activities. The studies have revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, showcasing the therapeutic potential of these compounds (Chohan & Shad, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-cyanobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRFSHMNHNXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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